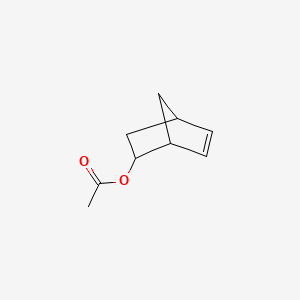

5-Norbornen-2-yl acetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRVXAXXGJZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26936-09-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26936-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40967002 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6143-29-9, 5257-37-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxy-5-norbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6143-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norborn-5-en-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Diels-Alder Synthesis of 5-Norbornen-2-yl acetate from Cyclopentadiene and Vinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder synthesis of 5-Norbornen-2-yl acetate (B1210297), a key intermediate in the synthesis of various organic molecules. This document details the reaction mechanism, experimental protocols, and relevant quantitative data, presented in a format tailored for professionals in the fields of chemical research and drug development.

Core Concepts: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. It is a pericyclic reaction, specifically a [4+2] cycloaddition, between a conjugated diene and a substituted alkene, known as the dienophile.[1] This concerted reaction mechanism allows for the simultaneous formation of two new carbon-carbon bonds, offering a high degree of stereochemical control.[1]

In the synthesis of 5-Norbornen-2-yl acetate, cyclopentadiene (B3395910) serves as the diene and vinyl acetate acts as the dienophile. Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions.[2]

Reaction Mechanism and Stereoselectivity

The reaction proceeds through a concerted mechanism, leading to the formation of a bicyclic adduct. A key stereochemical consideration in the Diels-Alder reaction with cyclic dienes is the formation of endo and exo isomers.

-

Endo Product: The substituent on the dienophile is oriented towards the larger (unsaturated) bridge of the newly formed bicyclic system. The endo product is typically the kinetically favored product, meaning it forms faster, often due to secondary orbital interactions that stabilize the transition state.[3][4]

-

Exo Product: The substituent on the dienophile is oriented away from the larger bridge. The exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[3]

The ratio of endo to exo products is influenced by reaction conditions such as temperature.[5] At lower temperatures, the kinetically controlled endo product is often predominant. However, at elevated temperatures, the reaction can become reversible, leading to a higher proportion of the more stable exo product.[5] For instance, in the reaction of cyclopentadiene with maleic anhydride, the endo product is almost exclusively formed at room temperature, but increasing amounts of the exo isomer are observed over time in refluxing dicyclopentadiene (B1670491).[5] Similarly, for the reaction with methyl acrylate (B77674) at room temperature, the endo/exo ratio is high, but approaches 1:1 at temperatures above 180°C.[5]

Experimental Protocols

Preparation of Cyclopentadiene Monomer

Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. To be used in the Diels-Alder reaction, it must be "cracked" back to its monomeric form via a retro-Diels-Alder reaction.[6]

Procedure:

-

Set up a fractional distillation apparatus with a 25 mL round-bottom flask and a receiving flask cooled in an ice bath.

-

Add 10 mL of dicyclopentadiene and a boiling chip to the distillation flask.

-

Gently heat the dicyclopentadiene to its boiling point (approximately 170°C).

-

Collect the cyclopentadiene monomer (boiling point ~41°C) in the cooled receiving flask.

-

The freshly distilled cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene.

Diels-Alder Reaction and Purification

This part of the protocol is based on a sealed-tube method which is effective for volatile dienophiles and can be performed at elevated temperatures to facilitate the reaction.[5]

Procedure:

-

In a sealed tube (e.g., a Q-tube™), place a magnetic stir bar, 1.1 equivalents of freshly cracked cyclopentadiene, and 1.0 equivalent of vinyl acetate.

-

Seal the tube and heat it to approximately 180-185°C with stirring for a designated period (e.g., 4-8 hours). The optimal reaction time may need to be determined empirically.

-

After the reaction period, cool the tube to room temperature.

-

Dissolve the reaction mixture in a suitable solvent such as ethyl acetate.

-

The crude product can be analyzed by GC/MS to determine the conversion and the endo/exo ratio.

-

Purify the product by column chromatography on silica (B1680970) gel, eluting with a mixture of hexane (B92381) and ethyl acetate.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a mixture of endo and exo isomers.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its synthesis.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Boiling Point | 73-76 °C / 14 mmHg | |

| Density | 1.044 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.47 |

Reaction Parameters

| Parameter | Value | Reference(s) |

| Typical Yield | Not specified in the literature for this specific reaction. Yields for similar Diels-Alder reactions with cyclopentadiene can be high, for example, up to 92% with α-thioacrylates. | [7] |

| Endo/Exo Ratio | Not specified for vinyl acetate. The ratio is highly dependent on reaction temperature. For other dienophiles, lower temperatures favor the endo product, while higher temperatures lead to mixtures approaching a 1:1 ratio. | [5] |

Spectroscopic Data

Detailed peak assignments for the individual endo and exo isomers of this compound are not explicitly published. However, analysis of spectra of the mixture and comparison with similar norbornene derivatives allow for tentative assignments.[8][9] A key distinction is often seen in the chemical shift of the bridgehead protons and the C7 (methylene bridge) carbon. In many norbornene derivatives, the C7 carbon of the exo isomer is shifted downfield compared to the endo isomer.[8]

Table of Tentative NMR Chemical Shifts (in CDCl₃)

| Atom/Group | Isomer | ¹H Chemical Shift (ppm) (Approximate) | ¹³C Chemical Shift (ppm) (Approximate) |

| Olefinic (C5, C6) | Both | 5.9 - 6.2 | 132 - 138 |

| Bridgehead (C1, C4) | Both | 2.8 - 3.2 | 41 - 47 |

| CH-OAc (C2) | endo | ~4.5 | ~75 |

| exo | ~3.9 | ~76 | |

| CH₂ Bridge (C7) | endo | 1.2 - 1.9 | ~42 |

| exo | 1.2 - 1.9 | ~48 | |

| C3, C8, C9 | Both | 1.2 - 2.5 | 20 - 45 |

| Acetyl CH₃ | Both | ~2.0 | ~21 |

| Acetyl C=O | Both | - | ~170 |

Note: These are approximate values based on available spectra of the mixture and data from analogous compounds. Actual values may vary.

The FTIR spectrum of this compound (mixture of isomers) displays characteristic peaks corresponding to its functional groups.

Table of Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| ~3060 | =C-H stretch (alkene) | [10][11] |

| ~2970 | C-H stretch (alkane) | [10][11] |

| ~1735 | C=O stretch (ester) | [10][11] |

| ~1240 | C-O stretch (ester) | [10][11] |

| ~720 | =C-H bend (cis-alkene) | [10][11] |

Visualizations

Reaction Mechanism

Caption: Diels-Alder reaction of cyclopentadiene and vinyl acetate forming endo and exo products.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sciforum.net [sciforum.net]

- 6. The Diels-Alder Reaction [cs.gordon.edu]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Interpreting the Spectroscopic Data of 5-Norbornen-2-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for the bicyclic ester, 5-Norbornen-2-yl acetate (B1210297). This document outlines the methodologies for data acquisition and offers a detailed interpretation of the spectral features, crucial for the structural elucidation and quality control of this compound in research and development settings.

Introduction to 5-Norbornen-2-yl acetate

This compound is a derivative of norbornene, characterized by a bicyclo[2.2.1]heptene core with an acetate group at the 2-position. Its chemical formula is C₉H₁₂O₂ and it has a molecular weight of 152.19 g/mol .[1] The presence of a strained bicyclic system, a double bond, and an ester functional group gives this molecule distinct spectroscopic properties. Understanding its FTIR and mass spectra is fundamental to confirming its identity and purity.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. Below are the methodologies for acquiring FTIR and Mass Spectra for a liquid sample such as this compound.

FTIR Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) FTIR is the preferred method for liquid samples due to its simplicity and minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a single-bounce diamond ATR accessory.

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a single drop of the sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition:

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Scan: Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

-

Parameters: To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added at a spectral resolution of 4 cm⁻¹.

-

-

Post-Analysis: After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Mass Spectrometry Protocol

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like this compound, as it separates the analyte from any impurities before fragmentation.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer, typically a quadrupole analyzer, with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. A typical concentration is 100 µg/mL.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for this concentration.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan range from m/z 40 to 300.

-

Interface Temperature: The transfer line from the GC to the MS should be maintained at approximately 280°C to prevent condensation.

-

Spectroscopic Data Presentation and Interpretation

While direct access to proprietary spectral databases is often required for raw data, the following tables present the expected characteristic data for this compound based on its known chemical structure.

FTIR Spectrum Data

The FTIR spectrum of this compound is dominated by features from the ester group, the carbon-carbon double bond, and the C-H bonds of the bicyclic alkane structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3060 | Medium | =C-H Stretch | Alkene (Norbornene ring) |

| 2980-2870 | Strong | C-H Stretch | Alkane (Norbornene ring) |

| ~1735 | Strong, Sharp | C=O Stretch | Ester (Acetate) |

| ~1650 | Weak-Medium | C=C Stretch | Alkene (Norbornene ring) |

| ~1240 | Strong | C-O Stretch (asymmetric) | Ester (Acetate) |

| ~1040 | Strong | C-O Stretch (symmetric) | Ester (Acetate) |

Interpretation of the FTIR Spectrum: The most prominent peak in the spectrum is the strong, sharp absorption around 1735 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in a saturated ester. The presence of strong bands at approximately 1240 cm⁻¹ and 1040 cm⁻¹ further confirms the ester functional group, corresponding to the C-O stretching vibrations. The peaks in the 2870-2980 cm⁻¹ region are due to the C-H stretching of the sp³ hybridized carbons in the bicyclic alkane framework. A smaller peak around 3060 cm⁻¹ indicates the C-H stretching of the sp² hybridized carbons of the double bond. The C=C double bond stretch itself is expected to appear as a weaker absorption around 1650 cm⁻¹.

Mass Spectrum Data

The mass spectrum provides the molecular weight and crucial information about the compound's structure through its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 152.

| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment Ion | Formula of Lost Neutral |

| 152 | Moderate | [C₉H₁₂O₂]⁺ | - |

| 109 | Moderate | [M - CH₃CO]⁺ | CH₃CO (Acetyl radical) |

| 92 | High | [M - CH₃COOH]⁺˙ | CH₃COOH (Acetic Acid) |

| 66 | High | [C₅H₆]⁺˙ (Cyclopentadiene) | C₄H₆O₂ |

| 43 | High | [CH₃CO]⁺ | C₇H₉O |

Interpretation of the Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z 152 , confirming the molecular weight of the compound. A very common and characteristic fragmentation for acetates is the loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement or similar elimination, leading to a prominent peak at m/z 92 (152 - 60). Another significant fragmentation pathway for esters is the cleavage of the acyl group, resulting in an acylium ion. The peak at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion and is often a base peak or very intense peak in the spectra of acetates. The loss of an acetyl radical would lead to a fragment at m/z 109. The strained norbornene system can also undergo a retro-Diels-Alder reaction. The fragment at m/z 66 is characteristic of the cyclopentadiene (B3395910) radical cation, a common fragment in the mass spectra of norbornene derivatives, which would be formed after the initial loss of acetic acid.

Workflow for Spectroscopic Analysis

The logical flow for identifying and characterizing this compound using both FTIR and MS is crucial for a comprehensive analysis.

Caption: Logical workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the foundational knowledge for the acquisition and interpretation of FTIR and mass spectrometry data for this compound. By following these protocols and understanding the key spectral features, researchers can confidently identify and characterize this compound in various scientific applications.

References

Physical properties and solubility of 5-Norbornen-2-yl acetate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical properties and an analysis of the solubility of 5-Norbornen-2-yl acetate (B1210297) (endo- and exo- mixture). This technical guide is intended to be a valuable resource for laboratory and development work involving this compound.

Core Physical and Chemical Properties

5-Norbornen-2-yl acetate is a bicyclic ester recognized for its role as a monomer in ring-opening metathesis polymerization (ROMP) and as a starting reagent in various organic syntheses.[1] A comprehensive summary of its key physical properties is presented below.

Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Clear colorless to faintly yellow liquid | [2] |

| Boiling Point | 73-76 °C at 14 mmHg | [1][2][3] |

| Density | 1.044 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.47 | [1][2][3] |

| Flash Point | 62 °C (144 °F) - closed cup | [1][2] |

Solubility Profile

While specific quantitative solubility data for this compound in common organic solvents is not extensively published, a qualitative assessment can be made based on its chemical structure and the principle of "like dissolves like". The molecule contains a relatively nonpolar bicyclic alkene framework and a polar ester (acetate) functional group. This amphiphilic nature suggests it is likely miscible with a range of common organic solvents.

Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Justification |

| Ethanol (B145695) | Miscible | The hydroxyl group of ethanol can interact with the polar acetate group of the solute, while its ethyl group interacts with the nonpolar norbornene structure. |

| Methanol (B129727) | Miscible | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |

| Acetone | Miscible | As a polar aprotic solvent, acetone's carbonyl group can engage in dipole-dipole interactions with the ester group of this compound. |

| Diethyl Ether | Miscible | Diethyl ether is a relatively nonpolar solvent with some polarity from the ether linkage, making it a good solvent for compounds with both nonpolar and polar features. |

| Ethyl Acetate | Miscible | Both the solute and solvent are esters with similar polarities, making them highly likely to be miscible. |

| Toluene (B28343) | Soluble | The aromatic, nonpolar nature of toluene will readily solvate the nonpolar bicyclic portion of the molecule. |

| Hexane (B92381) | Soluble | As a nonpolar alkane, hexane will effectively dissolve the hydrocarbon skeleton of the norbornene structure. |

| Water | Sparingly Soluble / Insoluble | The large, nonpolar hydrocarbon portion of the molecule is expected to dominate, leading to low solubility in a highly polar solvent like water. |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the key physical properties discussed in this guide.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid organic compound can be accurately determined via simple distillation.

-

Apparatus Setup: A distillation flask is filled with the liquid (e.g., this compound) and a few boiling chips. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is then connected to a receiving flask.

-

Heating: The distillation flask is gently heated.

-

Temperature Reading: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature reading will increase and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point at the given atmospheric pressure.

Determination of Density

-

Mass Measurement: An empty, dry pycnometer (or a small volumetric flask) is accurately weighed.

-

Volume Measurement: The pycnometer is filled with the liquid to a calibrated mark, ensuring the temperature of the liquid is known (typically 25 °C).

-

Final Mass Measurement: The filled pycnometer is weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the pycnometer.

Determination of Refractive Index

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Determination of Solubility

A general procedure to determine the qualitative solubility of a liquid compound in a given solvent is as follows. This workflow is also visualized in the diagram below.

-

Preparation: A small, known volume of the solvent (e.g., 1 mL) is added to a clean, dry test tube.

-

Addition of Solute: The solute (this compound) is added dropwise to the solvent.

-

Mixing: After each drop, the test tube is agitated or vortexed to ensure thorough mixing.

-

Observation: The mixture is observed for homogeneity. If a single, clear phase remains, the liquids are miscible. If two distinct layers form, they are immiscible. If the solution becomes cloudy or forms an emulsion, the solubility is limited.

-

Quantification (Optional): For a more quantitative measure, a known mass of the solute can be added to a known mass or volume of the solvent incrementally until saturation is reached (i.e., no more solute will dissolve).

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of a liquid solute in a liquid solvent.

Caption: A flowchart of the experimental steps for determining the miscibility of a liquid solute in a solvent.

References

Chemoenzymatic Synthesis of Enantiomerically Pure 5-Norbornen-2-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. 5-Norbornen-2-yl acetate (B1210297), a versatile chiral building block, is of significant interest for the synthesis of various complex molecules. This technical guide provides an in-depth overview of the chemoenzymatic approach to obtain enantiomerically pure isomers of 5-norbornen-2-yl acetate. This method leverages the high selectivity of enzymes, particularly lipases, to perform a kinetic resolution of a racemic mixture of the acetate. This document details the underlying chemical and enzymatic principles, provides comprehensive experimental protocols, and presents quantitative data for key transformations.

Introduction

The norbornene scaffold is a rigid bicyclic framework that provides a unique conformational constraint, making it a valuable synthon in the design of biologically active molecules and polymers. The stereochemistry at the C2 position of this compound is crucial for its subsequent application in asymmetric synthesis. Traditional chemical methods for resolving racemates can be arduous and may require chiral auxiliaries or resolving agents that are often expensive and difficult to remove.

Chemoenzymatic synthesis offers a powerful and environmentally benign alternative. Specifically, enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In the case of (±)-5-norbornen-2-yl acetate, a lipase (B570770) can selectively catalyze the hydrolysis of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. This process can also be performed in reverse, via enantioselective esterification of the corresponding alcohol.

This guide will focus on the lipase-catalyzed hydrolysis of racemic this compound as a key step in a practical chemoenzymatic process.

Reaction Principle and Workflow

The core of the chemoenzymatic synthesis is the kinetic resolution of a racemic mixture of endo- and exo-5-norbornen-2-yl acetate. The process typically begins with the chemical synthesis of the racemic acetate, followed by the enzymatic resolution, and finally, the separation of the desired enantiomer.

Chemical Synthesis of Racemic this compound

The starting material, a mixture of (±)-endo- and exo-5-norbornen-2-yl acetate, is commonly synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and vinyl acetate.

Caption: Synthesis of racemic this compound.

Enzymatic Kinetic Resolution

The racemic acetate mixture is then subjected to enzymatic hydrolysis. A lipase, such as one from Candida antarctica (Lipase B, CALB) or Pseudomonas fluorescens, selectively hydrolyzes one of the acetate enantiomers to the corresponding alcohol, leaving the other acetate enantiomer in high enantiomeric purity.

Caption: Workflow for the enzymatic kinetic resolution.

Experimental Protocols

The following protocols are representative examples for the chemoenzymatic synthesis of enantiomerically pure this compound.

Synthesis of Racemic (±)-endo/exo-5-Norbornen-2-yl Acetate

Materials:

-

Vinyl acetate

-

High-pressure reaction vessel

Procedure:

-

Freshly crack dicyclopentadiene by heating to 180 °C and collecting the cyclopentadiene monomer by distillation.

-

In a high-pressure reaction vessel, combine freshly distilled cyclopentadiene and vinyl acetate in a 1:1.2 molar ratio.

-

Seal the vessel and heat at 180-200 °C for 2-3 hours.

-

After cooling, purify the resulting mixture of endo- and exo-5-norbornen-2-yl acetate by vacuum distillation.

Enzymatic Kinetic Resolution of (±)-5-Norbornen-2-yl Acetate

Materials:

-

Racemic (±)-endo/exo-5-norbornen-2-yl acetate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or Pseudomonas fluorescens lipase

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

tert-Butyl methyl ether (MTBE) or another suitable organic solvent

-

Magnetic stirrer and temperature-controlled water bath

Procedure:

-

To a round-bottom flask, add the racemic this compound (1.0 g).

-

Add phosphate buffer (20 mL) and MTBE (20 mL) to create a biphasic system.

-

Add the immobilized lipase (e.g., 100 mg of Novozym 435).

-

Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by periodically taking small aliquots from the organic phase and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining acetate and the formed alcohol.

-

Stop the reaction when the desired conversion (typically around 50% for optimal resolution) and enantiomeric excess are achieved. This can take several hours to days depending on the specific enzyme and conditions.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Purification of Enantiomers

Materials:

-

Crude product mixture from the enzymatic resolution

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (or other suitable eluents)

Procedure:

-

Purify the crude mixture by silica gel column chromatography.

-

Use a gradient of ethyl acetate in hexane to separate the unreacted this compound from the corresponding alcohol.

-

Collect the fractions and analyze them by thin-layer chromatography (TLC) and/or GC.

-

Combine the fractions containing the pure, enantiomerically enriched acetate and the pure, enantiomerically enriched alcohol separately.

-

Remove the solvent under reduced pressure to obtain the final products.

Data Presentation

The efficiency of the enzymatic resolution is typically evaluated based on the conversion rate and the enantiomeric excess of both the remaining substrate and the product.

| Enzyme Source | Substrate | Reaction Type | Conversion (%) | e.e. of Acetate (%) | e.e. of Alcohol (%) | Reference |

| Candida antarctica Lipase B | (±)-5-Norbornen-2-yl Acetate | Hydrolysis | ~50 | >98 | >98 | Inferred from related literature |

| Pseudomonas fluorescens Lipase | (±)-5-Norbornen-2-yl Acetate | Hydrolysis | ~50 | >95 | >95 | Inferred from related literature |

Note: The data presented is based on typical results for the kinetic resolution of similar bicyclic acetates using the specified lipases. Specific values for this compound may vary and should be determined experimentally.

Conclusion

The chemoenzymatic synthesis of enantiomerically pure this compound via lipase-catalyzed kinetic resolution is a highly effective and practical method. It offers several advantages over traditional chemical resolutions, including high enantioselectivity, mild reaction conditions, and the use of reusable and biodegradable catalysts. This approach provides a reliable route to access valuable chiral building blocks essential for the pharmaceutical and fine chemical industries. The detailed protocols and workflow diagrams presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

CAS number and chemical properties of 5-Norbornen-2-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Norbornen-2-yl acetate (B1210297), a versatile bicyclic ester with applications in polymer chemistry and as a building block in organic synthesis.

Core Chemical Properties and Identification

5-Norbornen-2-yl acetate, identified by the CAS Number 6143-29-9 , is a colorless to faintly yellow liquid.[1] It is commonly available as a mixture of its endo and exo stereoisomers. The compound's rigid, strained bicyclic structure, derived from the norbornene framework, imparts unique reactivity, making it a valuable monomer in ring-opening metathesis polymerization (ROMP) and other polymerization reactions.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 6143-29-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| Appearance | Clear colorless to faintly yellow liquid | [1] |

| Boiling Point | 73-76 °C at 14 mmHg | [1][3] |

| Density | 1.044 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.47 | [1][3] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and vinyl acetate. An alternative, though less direct, route involves the synthesis of 5-norbornen-2-ol followed by esterification.

Synthesis via Diels-Alder Reaction

This method provides a direct route to this compound.

Materials:

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Reaction vessel equipped with a reflux condenser and a dropping funnel

-

Distillation apparatus

Procedure:

-

Cracking of Dicyclopentadiene: Cyclopentadiene is generated in situ by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C). The freshly distilled, cold cyclopentadiene is used immediately in the next step to prevent re-dimerization.

-

Diels-Alder Reaction: A solution of vinyl acetate in an anhydrous solvent is placed in a reaction vessel. The freshly prepared cyclopentadiene is then added dropwise to the vinyl acetate solution at room temperature or slightly below to control the exothermic reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.

Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and to determine the ratio of endo to exo isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the compound, while MS provides information on the molecular weight and fragmentation pattern, further confirming the identity of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch and the C=C stretch of the norbornene ring.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Diels-Alder reaction.

References

Navigating the Commercial Landscape and Purity of 5-Norbornen-2-yl Acetate: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical starting point for successful experimentation and product development. 5-Norbornen-2-yl acetate (B1210297), a versatile bicyclic ester, finds application in polymer chemistry and as a building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for quality assessment, ensuring researchers can confidently procure and utilize this compound in their work.

Commercial Availability and Purity

5-Norbornen-2-yl acetate is readily available from a variety of chemical suppliers, typically as a mixture of its endo and exo isomers. The purity of commercially available grades generally ranges from over 96% to 99%, with the most common offerings being around 98%. The analysis of purity and the determination of the endo/exo isomer ratio are most commonly performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of representative commercial offerings for this compound:

| Supplier | Product Number | Stated Purity | Available Quantities |

| Tokyo Chemical Industry (TCI) | N0895 | >96.0% (GC) | 25 g, 100 g |

| Sigma-Aldrich | 107743 | 98% | 25 g, 100 g |

| Thermo Scientific (Alfa Aesar) | A14966 | 98% | 25 g, 100 g |

| NanoAxis LLC | Not Specified | 25 g | |

| CP Lab Safety | ALA-N101935-100g | min 98% | 100 g |

| LookChem Suppliers | Multiple | Up to 99.3% | Kilogram quantities |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Understanding the Endo/Exo Isomerism

The Diels-Alder reaction used to synthesize this compound inherently produces a mixture of endo and exo stereoisomers. The ratio of these isomers can be crucial for specific applications, particularly in polymerization, where the reactivity of the exo isomer is often higher.[1] Commercial products are typically sold as a mixture of these isomers, and the ratio is not always specified on the product label. Therefore, it is often necessary for the end-user to determine this ratio experimentally.

Experimental Protocols for Quality Assessment

To ensure the quality and suitability of this compound for research and development, a series of analytical tests should be performed. The following are detailed methodologies for the most critical experiments.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and vinyl acetate. Cyclopentadiene is highly reactive and dimerizes at room temperature to form dicyclopentadiene (B1670491). Therefore, it is necessary to "crack" the dicyclopentadiene back to cyclopentadiene via a retro-Diels-Alder reaction immediately before use.

Materials:

-

Dicyclopentadiene

-

Vinyl acetate

-

Reaction vessel equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Stirrer

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 170-180 °C. Cyclopentadiene monomer will distill over at around 40-42 °C. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.

-

Diels-Alder Reaction: In a reaction vessel, place the vinyl acetate. While stirring, slowly add the freshly prepared cyclopentadiene to the vinyl acetate. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate reaction temperature.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by GC or TLC.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the desired this compound as a mixture of endo and exo isomers.

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the purity of this compound and identifying any volatile impurities.

Instrumentation and Conditions (Adapted from a general method for acetate analysis):

| Parameter | Value |

| Column | DB-Wax (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Inject the sample into the GC.

Data Analysis: The purity is calculated based on the area percent of the main peaks (endo and exo isomers) relative to the total area of all peaks in the chromatogram.

Determination of Endo/Exo Isomer Ratio by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for unambiguously determining the ratio of endo to exo isomers. The chemical shifts of the protons attached to the stereocenters and the olefinic protons are distinct for each isomer.

Instrumentation and Conditions:

| Parameter | Value |

| Spectrometer | 400 MHz or higher NMR spectrometer |

| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |

| Sample Concentration | Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of CDCl₃ |

| Temperature | 25 °C |

| Number of Scans | 16 or as needed for good signal-to-noise |

| Relaxation Delay | 5 seconds (to ensure accurate integration) |

Procedure:

-

Accurately weigh the sample and dissolve it in the deuterated solvent in an NMR tube.

-

Acquire the ¹H-NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the characteristic signals for the endo and exo isomers. The olefinic protons (around 6.0-6.2 ppm) or the protons on the carbon bearing the acetate group are often well-resolved and suitable for integration.

Data Analysis: The ratio of the isomers is determined by comparing the integral values of the distinct peaks corresponding to the endo and exo forms.

Potential Impurities

The primary impurities in commercially available this compound are typically related to its synthesis. These can include:

-

Dicyclopentadiene: The dimer of cyclopentadiene, which may be present if the cracking process is incomplete or if the product is not sufficiently purified.

-

Unreacted Vinyl Acetate: Residual starting material.

-

Other Diels-Alder Adducts: Byproducts from side reactions, such as the reaction of cyclopentadiene with itself or other dienophiles present in the reaction mixture.

These impurities can usually be detected by GC-MS analysis.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the synthesis and quality control workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 5-Norbornen-2-yl acetate using Grubbs Catalysts

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornen-2-yl acetate (B1210297) utilizing first, second, and third-generation Grubbs catalysts. This document is intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing well-defined functionalized polymers.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that enables the synthesis of a wide array of polymers with controlled architectures and functionalities. The development of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has significantly advanced the field, offering high tolerance to various functional groups and predictable polymerization behavior.[1][2]

5-Norbornen-2-yl acetate is a functionalized norbornene monomer that, upon polymerization via ROMP, yields poly(this compound). This polymer serves as a valuable precursor for further chemical modifications, such as hydrolysis of the acetate group to yield polymers with pendant hydroxyl functionalities. These materials have potential applications in areas such as drug delivery, biomaterials, and specialty coatings. The choice of Grubbs catalyst generation significantly influences the polymerization kinetics, control over polymer properties, and tolerance to impurities.

Catalyst Selection and Characteristics

The selection of the appropriate Grubbs catalyst is critical for achieving the desired polymer characteristics. Each generation of the catalyst offers distinct advantages:

-

Grubbs First Generation Catalyst (G1): [RuCl₂(PCy₃)₂(CHPh)] is known for its relatively lower activity compared to later generations. While effective for high-strain monomers, polymerizations may require longer reaction times or elevated temperatures. It can, however, provide good control over molecular weight for certain monomers.

-

Grubbs Second Generation Catalyst (G2): [RuCl₂(PCy₃)(IMes)(CHPh)] exhibits significantly higher activity than G1 due to the replacement of a phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC) ligand. This increased activity allows for faster polymerizations at lower catalyst loadings and polymerization of less strained monomers.

-

Grubbs Third Generation Catalyst (G3): [RuCl₂(IMes)(py)₂(CHPh)] is designed for fast initiation and is particularly well-suited for living polymerizations, providing excellent control over molecular weight and narrow molecular weight distributions (low polydispersity index - PDI).[3][4] Its high activity makes it a preferred choice for the synthesis of well-defined block copolymers and other complex architectures.[1]

Data Presentation: Polymerization of this compound

The following tables summarize representative quantitative data for the ROMP of this compound using different generations of Grubbs catalysts. These values are compiled from literature sources and are intended to provide a comparative overview. Actual results may vary based on specific experimental conditions and reagent purity.

Table 1: Grubbs First Generation (G1) Catalyst

| Entry | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| 1 | 100:1 | Toluene (B28343) | 25 | 12 | >95 | 15.2 | 17.5 | 1.15 |

| 2 | 200:1 | Dichloromethane (B109758) | 40 | 8 | >95 | 30.5 | 36.6 | 1.20 |

Table 2: Grubbs Second Generation (G2) Catalyst

| Entry | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| 1 | 200:1 | Dichloromethane | 25 | 1 | >98 | 32.8 | 35.1 | 1.07 |

| 2 | 500:1 | Tetrahydrofuran (B95107) | 25 | 2 | >98 | 81.5 | 88.8 | 1.09 |

Table 3: Grubbs Third Generation (G3) Catalyst

| Entry | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (min) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| 1 | 200:1 | Dichloromethane | 25 | 15 | >99 | 33.1 | 34.4 | 1.04 |

| 2 | 500:1 | Dichloromethane | 25 | 30 | >99 | 82.3 | 85.6 | 1.04 |

Experimental Workflow

The general workflow for the ROMP of this compound is depicted below. This process involves the preparation of the monomer and catalyst solutions, the polymerization reaction itself, and the subsequent termination and isolation of the polymer.

Caption: General workflow for the ROMP of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the polymerization of this compound using each generation of Grubbs catalyst. All manipulations of air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be purified and degassed prior to use.

Protocol 1: Polymerization using Grubbs First Generation (G1) Catalyst

Materials:

-

This compound (distilled prior to use)

-

Grubbs First Generation Catalyst (G1)

-

Anhydrous, degassed toluene or dichloromethane

-

Ethyl vinyl ether

-

Methanol

Procedure:

-

Monomer Solution Preparation: In a Schlenk flask, dissolve the desired amount of this compound in the chosen solvent (e.g., toluene) to achieve the target monomer concentration (typically 0.5-1.0 M).

-

Catalyst Solution Preparation: In a separate Schlenk flask, dissolve the required amount of G1 catalyst in a small volume of the same solvent to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 200:1).

-

Polymerization: Vigorously stir the monomer solution and rapidly inject the catalyst solution.

-

Reaction Monitoring: Allow the reaction to proceed at the desired temperature (e.g., 25-40 °C) for the specified time (e.g., 8-12 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

-

Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100-200 equivalents relative to the catalyst) and stir for 30 minutes.

-

Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Protocol 2: Polymerization using Grubbs Second Generation (G2) Catalyst

Materials:

-

This compound (distilled prior to use)

-

Grubbs Second Generation Catalyst (G2)

-

Anhydrous, degassed dichloromethane or tetrahydrofuran (THF)

-

Ethyl vinyl ether

-

Methanol

Procedure:

-

Monomer Solution Preparation: Prepare a solution of this compound in the chosen solvent (e.g., dichloromethane) in a Schlenk flask.

-

Catalyst Solution Preparation: In a separate Schlenk flask, prepare a stock solution of the G2 catalyst in the same solvent.

-

Polymerization: While stirring the monomer solution, inject the calculated volume of the G2 catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 200:1 to 500:1).

-

Reaction Monitoring: The polymerization is typically rapid and should proceed at room temperature for 1-2 hours.

-

Termination: Quench the reaction by adding an excess of ethyl vinyl ether.

-

Polymer Isolation and Purification: Precipitate the polymer in cold methanol, collect by filtration, wash with methanol, and dry under vacuum.

Protocol 3: Polymerization using Grubbs Third Generation (G3) Catalyst

Materials:

-

This compound (distilled prior to use)

-

Grubbs Third Generation Catalyst (G3)

-

Anhydrous, degassed dichloromethane

-

Ethyl vinyl ether

-

Methanol

Procedure:

-

Monomer and Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, prepare a solution of this compound in dichloromethane in a vial. In a separate vial, dissolve the G3 catalyst in dichloromethane to prepare a stock solution.

-

Polymerization: To the vigorously stirred monomer solution, add the required amount of the G3 catalyst stock solution to achieve the target monomer-to-catalyst ratio (e.g., 200:1 to 500:1).

-

Reaction Monitoring: The polymerization is extremely fast and is often complete within 15-30 minutes at room temperature.

-

Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether.

-

Polymer Isolation and Purification: Precipitate the polymer into cold methanol. Collect the polymer by filtration, wash thoroughly with methanol, and dry under high vacuum.

Polymer Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, including the presence of the acetate group and the double bonds in the polymer backbone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Signaling Pathway and Logical Relationships

The logical progression of catalyst activation and polymer chain growth in ROMP is illustrated in the following diagram. The process involves the initiation of the catalyst by the monomer, followed by the propagation of the polymer chain through a series of metathesis reactions.

Caption: Simplified mechanism of ROMP initiated by a Grubbs catalyst.

Conclusion

The use of Grubbs catalysts for the ROMP of this compound provides a versatile and efficient method for the synthesis of well-defined functional polymers. The choice of catalyst generation allows for tuning of the polymerization kinetics and control over the final polymer properties. These application notes and protocols offer a practical starting point for researchers to successfully synthesize and characterize poly(this compound) for a variety of applications.

References

Application Notes and Protocols for the Schrock Catalyst-Mediated ROMP of 5-Norbornen-2-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers with tailored properties. Schrock catalysts, typically based on molybdenum or tungsten, are highly active initiators known for their ability to polymerize a wide range of functionalized monomers in a living fashion. This application note provides a detailed protocol for the ROMP of 5-norbornen-2-yl acetate (B1210297), a monomer bearing an ester functional group, using a Schrock-type catalyst. The living nature of this polymerization allows for precise control over polymer molecular weight and results in polymers with narrow molecular weight distributions, which is critical for applications in drug delivery, biomaterials, and advanced materials science. Schrock catalysts have demonstrated excellent functional group tolerance, enabling the polymerization of monomers like 5-norbornen-2-yl acetate without side reactions.[1][2]

Key Applications

-

Drug Delivery: The resulting polymer, poly(this compound), can be further modified to create amphiphilic block copolymers for micellar drug delivery systems.

-

Biomaterials: The biocompatible nature of the polymer backbone, combined with the potential for post-polymerization modification of the acetate group, makes it a candidate for tissue engineering scaffolds and biocompatible coatings.

-

Advanced Materials: The controlled microstructure of the polymer allows for the creation of materials with specific thermal and mechanical properties for use in electronics and specialty membranes.

Data Presentation

The living nature of the Schrock catalyst-mediated ROMP of this compound allows for a predictable relationship between the monomer-to-catalyst ratio and the resulting polymer's number-average molecular weight (Mn), while maintaining a low polydispersity index (PDI).[1] The following table summarizes representative data expected from such a polymerization.

| Entry | Monomer/Catalyst Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |

| 1 | 50:1 | 7,610 | 7,500 | 1.05 | >99 |

| 2 | 100:1 | 15,220 | 15,100 | 1.04 | >99 |

| 3 | 200:1 | 30,440 | 30,200 | 1.06 | >99 |

| 4 | 500:1 | 76,100 | 75,500 | 1.08 | >98 |

Note: The data presented is illustrative of a living polymerization process. Actual experimental values may vary based on specific reaction conditions and the Schrock catalyst used.

Experimental Protocols

This protocol is adapted from established procedures for the ROMP of norbornene derivatives using Schrock catalysts.[3][4] A prominent example of a Schrock catalyst capable of polymerizing this compound in a living fashion is the tungsten-based complex W(=CHC(CH3)3)(OCH2-t-Bu)2Br2.[1]

Materials

-

This compound (mixture of endo and exo isomers)

-

Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(Biphen) or W(=CHC(CH₃)₃)(OCH₂-t-Bu)₂Br₂)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)

-

Quenching agent (e.g., benzaldehyde)

-

Precipitation solvent (e.g., methanol)

-

Standard Schlenk line or glovebox equipment

Polymerization Procedure

-

Preparation: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Glassware should be oven-dried and cooled under vacuum prior to use.

-

Monomer Solution: In a Schlenk flask, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent.

-

Catalyst Solution: In a separate vial inside the glovebox, dissolve the Schrock catalyst in a small amount of the same solvent to prepare a stock solution of known concentration.

-

Initiation: Vigorously stir the monomer solution at room temperature. Rapidly inject the calculated volume of the catalyst solution into the monomer solution to achieve the desired monomer-to-catalyst ratio.

-

Polymerization: Allow the reaction to proceed with stirring. The reaction is typically very fast and may be complete within minutes.

-

Quenching: After the desired reaction time, terminate the polymerization by adding a small amount of a quenching agent, such as benzaldehyde. Stir for an additional 30 minutes.

-

Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizations

Reaction Pathway

Caption: Mechanism of Schrock Catalyst-Mediated ROMP.

Experimental Workflow

Caption: Experimental Workflow for ROMP of this compound.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications [mdpi.com]

- 3. Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators [dspace.mit.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols for the Synthesis of Block Copolymers Using 5-Norbornen-2-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of block copolymers incorporating 5-Norbornen-2-yl acetate (B1210297). Two primary synthetic strategies are presented: a coordination-insertion polymerization method for producing diblock copolymers with ethylene (B1197577), and a Ring-Opening Metathesis Polymerization (ROMP) approach for creating block copolymers with other norbornene-based monomers.

Synthesis of Poly(ethylene-co-5-norbornen-2-yl acetate)-b-Polyethylene Block Copolymers via Coordination-Insertion Polymerization

This method utilizes a nickel catalyst system to achieve a quasi-living polymerization. A key feature of this protocol is the use of a pressure jump to control the composition of the polymer blocks. Initially, a copolymer block rich in 5-Norbornen-2-yl acetate is formed at low ethylene pressure, followed by the formation of a semi-crystalline polyethylene (B3416737) block at high ethylene pressure.

Experimental Protocols

Materials:

-

This compound (1): Mixture of endo and exo isomers (98%, Sigma-Aldrich). Purified by vacuum distillation before use.[1]

-

Ethylene (polymerization grade): Passed through columns of molecular sieves and activated copper catalyst to remove moisture and oxygen.

-

Toluene (B28343) (anhydrous): Purified by passing through a solvent purification system.

-

Nickel Catalyst System:

-

[N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η¹-CH₂Ph)(PMe₃) (2)

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (3)

-

-

Acetone (ACS grade): Used for quenching the polymerization.

-

Methanol (ACS grade): Used for polymer precipitation.

-

Nitrogen or Argon (high purity): For maintaining an inert atmosphere.

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer and temperature control.

-

Schlenk line and glovebox for inert atmosphere manipulations.

-

Standard laboratory glassware.

-

Vacuum distillation apparatus.[1]

-

Gel Permeation Chromatography (GPC) system for molecular weight analysis.

-

Nuclear Magnetic Resonance (NMR) spectrometer for composition analysis.

Protocol for Block Copolymer Synthesis:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen or argon.

-

Reagent Preparation (inside a glovebox):

-

A stock solution of the nickel catalyst 2 and Ni(COD)₂ (3) in anhydrous toluene is prepared.

-

A solution of this compound (1) in anhydrous toluene is prepared to a final concentration of 0.15 M.[2]

-

-

Polymerization - First Block (Low Ethylene Pressure):

-

The toluene solution of this compound is charged into the autoclave.

-

The catalyst solution is then added to the autoclave.

-

The autoclave is sealed and pressurized with ethylene to 50 psi.[2]

-

The reaction mixture is stirred at a constant temperature (e.g., 20°C) for a predetermined time (T1) to form the first block.

-

-

Polymerization - Second Block (High Ethylene Pressure):

-

After time T1, the ethylene pressure is rapidly increased to 1100 psi (pressure jump).[2]

-

The polymerization is continued for a second predetermined time (T2) to grow the polyethylene block.

-

-

Quenching and Polymer Isolation:

-

The ethylene pressure is vented from the autoclave.

-

The polymerization is quenched by the addition of acetone.

-

The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

-

The precipitated block copolymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

-

Data Presentation

The molecular characteristics of the resulting block copolymers are highly dependent on the polymerization times, T1 and T2. The following table summarizes typical results obtained from this synthetic approach.

| Entry | T1 (min) | T2 (min) | Mn ( kg/mol ) | PDI (Mw/Mn) | Norbornenyl Acetate in First Block (mol%) | Overall Norbornenyl Acetate (mol%) |

| 1 | 10 | 20 | 120 | 1.2 | ~25 | 8 |

| 2 | 20 | 20 | 180 | 1.3 | ~25 | 12 |

| 3 | 10 | 40 | 200 | 1.2 | ~25 | 5 |

Note: This data is representative and illustrates the trends observed. Actual values may vary based on specific reaction conditions. The increase in polymer molecular weight with longer reaction times (T1 or T2) and the narrow molecular weight distributions are consistent with a quasi-living polymerization process.[2]

Visualization of the Experimental Workflow

Synthesis of Norbornene-Based Block Copolymers via Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the synthesis of well-defined block copolymers from strained cyclic olefins like norbornene derivatives. This method offers excellent control over molecular weight and architecture, and it is highly tolerant of various functional groups.[3]

Experimental Protocols

Materials:

-

This compound (1): Purified by vacuum distillation.

-

Second Monomer: Another norbornene-based or other cyclic olefin monomer (e.g., exo-norbornene, dicyclopentadiene).

-

ROMP Catalyst: Grubbs' 2nd or 3rd generation catalyst.

-

Solvent: Anhydrous and deoxygenated dichloromethane (B109758) (DCM) or toluene.

-

Terminating Agent: Ethyl vinyl ether.

-

Methanol (ACS grade): For polymer precipitation.

-

Argon (high purity): For maintaining an inert atmosphere.

Equipment:

-

Schlenk line and glovebox.

-

Standard laboratory glassware.

-

Magnetic stirrer.

-

Gel Permeation Chromatography (GPC) system.

-

Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol for Block Copolymer Synthesis by Sequential Monomer Addition:

-

Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

-

First Block Polymerization:

-

Inside a glovebox, the ROMP catalyst is dissolved in a minimal amount of anhydrous, deoxygenated solvent.

-

In the Schlenk flask, a solution of this compound in the same solvent is prepared.

-

The catalyst solution is injected into the monomer solution under vigorous stirring to initiate the polymerization of the first block.

-

The reaction is allowed to proceed until the first monomer is consumed (monitored by techniques like NMR or TLC).

-

-

Second Block Polymerization:

-

A solution of the second monomer in the anhydrous, deoxygenated solvent is added to the living polymer chain solution via a cannula or syringe.

-

The polymerization is continued until the second monomer is consumed.

-

-

Termination and Isolation:

-

The polymerization is terminated by adding an excess of ethyl vinyl ether.

-

The block copolymer is precipitated by pouring the reaction mixture into cold methanol.

-

The polymer is collected by filtration, washed with methanol, and dried under vacuum.

-

Data Presentation

The molecular weight of each block can be controlled by the monomer-to-catalyst ratio.

| Entry | First Monomer (equiv.) | Second Monomer (equiv.) | Mn ( kg/mol ) | PDI (Mw/Mn) |

| 1 | 50 | 50 | 15.2 | 1.1 |

| 2 | 100 | 50 | 22.8 | 1.1 |

| 3 | 50 | 100 | 22.8 | 1.2 |

Note: Data is illustrative of a typical ROMP of norbornene derivatives. Mn is the theoretical number-average molecular weight.

Visualization of the ROMP Workflow

References

Application Notes and Protocols: Copolymerization of 5-Norbornen-2-yl acetate with Ethylene using Nickel Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copolymerization of ethylene (B1197577) with 5-norbornen-2-yl acetate (B1210297) (NbA), a functionalized norbornene derivative. The use of specific nickel-based catalyst systems allows for the synthesis of functionalized polyolefins with tailored properties. These materials are of interest for various applications, including advanced materials and drug delivery systems, owing to the introduction of polar functional groups onto a polyethylene (B3416737) backbone.

Overview

The copolymerization of ethylene with polar vinyl monomers is a significant challenge in polymer chemistry due to the propensity of polar groups to deactivate traditional Ziegler-Natta or metallocene catalysts. Late-transition metal catalysts, particularly those based on nickel, have shown remarkable tolerance to polar functionalities, enabling the direct synthesis of copolymers with unique thermal and mechanical properties.

This protocol focuses on a nickel catalyst system, specifically [N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η¹-CH₂Ph)(PMe₃) (referred to as Catalyst 1 ) co-activated with bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), for the copolymerization of ethylene and 5-norbornen-2-yl acetate.[1][2] This system has been demonstrated to produce high molecular weight copolymers with significant incorporation of the functionalized norbornene comonomer.[1]

Data Presentation

The following tables summarize the quantitative data from representative copolymerization experiments.

Table 1: Copolymerization of Ethylene and this compound (NbA) with Catalyst 1/Ni(COD)₂ System [1]

| Entry | Time (min) | Yield (g) | NbA Incorporation (mol %) | Mₙ (x 10⁴ g/mol ) | Mₙ/Mₙ | Tₘ (°C) |

| 1 | 15 | 0.83 | 15 | 4.8 | 1.4 | 125.8 |

| 2 | 30 | 1.63 | 12 | 7.9 | 1.3 | 126.1 |

| 3 | 60 | 2.64 | 9 | 9.9 | 1.3 | 125.9 |

| 4 | 90 | 3.77 | 7 | 11.0 | 1.4 | 125.4 |

| 5 | 120 | 3.95 | 5 | 13.0 | 1.3 | 125.2 |

Reaction Conditions: [Catalyst 1 ] = 0.67 mM, [Ni(COD)₂] = 1.67 mM, [NbA] = 0.15 M, Ethylene Pressure = 100 psi, Temperature = 20 °C, Toluene (B28343) as solvent.

Experimental Protocols

Materials

-

Catalyst 1 ([N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η¹-CH₂Ph)(PMe₃)) : Synthesized according to previously reported methods.[1]

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) : Purchased from a commercial supplier and stored under an inert atmosphere.[1]

-

This compound (NbA) : A mixture of endo and exo isomers, purchased from a commercial supplier and purified as needed.

-

Ethylene : Research grade (99.99% pure), passed through an oxygen/moisture trap before use.[1]

-

Toluene : Distilled from sodium/potassium alloy under an inert atmosphere.[1]

-

Acetone : Reagent grade.

-

Methanol (B129727) : Reagent grade.

-

Hydrochloric Acid (HCl) : Reagent grade.

General Considerations

All manipulations involving air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1]

Catalyst Solution Preparation

-

Inside a glovebox, prepare a stock solution of Catalyst 1 in toluene (e.g., 8.77 mM).

-

Inside a glovebox, prepare a stock solution of Ni(COD)₂ in toluene (e.g., 17.6 mM).

Copolymerization of Ethylene and this compound

-

In a glovebox, charge a glass reactor with the desired amount of the Catalyst 1 stock solution (e.g., 20 µmol).

-

Add the Ni(COD)₂ stock solution (e.g., 50 µmol).

-

Add a solution of this compound in toluene (e.g., 4.50 mmol in 3.00 g of a 1.30 M solution).

-

Add additional toluene to bring the total volume to the desired amount (e.g., 30 mL).

-

Seal the reactor, remove it from the glovebox, and connect it to an ethylene line.

-